1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

Kinase inhibitor design 7-azaindole SAR regioselective cross-coupling

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- (CAS 1001069-61-9; molecular formula C₁₂H₁₄BrN₃; MW 280.16 g·mol⁻¹) is a chiral, brominated 7‑azaindole derivative bearing a (2R)-configured pyrrolidin‑2‑ylmethyl side‑chain at the C‑2 position. The 7‑azaindole (1H‑pyrrolo[2,3‑b]pyridine) scaffold serves as a privileged adenine‑mimetic core in kinase inhibitor design, and the 5‑bromo substituent provides a synthetic handle for Pd‑catalyzed cross‑coupling diversification.

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
Cat. No. B12615256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-
Molecular FormulaC12H14BrN3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br
InChIInChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m1/s1
InChIKeyWUEGBPDZAVDURG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1001069-61-9): Sourcing Guide for a Chiral 7-Azaindole Research Intermediate


1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- (CAS 1001069-61-9; molecular formula C₁₂H₁₄BrN₃; MW 280.16 g·mol⁻¹) is a chiral, brominated 7‑azaindole derivative bearing a (2R)-configured pyrrolidin‑2‑ylmethyl side‑chain at the C‑2 position . The 7‑azaindole (1H‑pyrrolo[2,3‑b]pyridine) scaffold serves as a privileged adenine‑mimetic core in kinase inhibitor design, and the 5‑bromo substituent provides a synthetic handle for Pd‑catalyzed cross‑coupling diversification [1]. The defined (R)-stereochemistry at the pyrrolidine α‑carbon, combined with the regiochemical placement of the bromine at C‑5, distinguishes this compound from its close positional and enantiomeric analogs .

Why Unqualified Analogs Cannot Substitute for 5-Bromo-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine in Research Procurement


In‑class azaindole building blocks are not functionally interchangeable because subtle changes in bromine regiochemistry (C‑5 vs. C‑6) and pyrrolidine absolute configuration (R vs. S) can profoundly alter kinase selectivity, synthetic elaboration pathways, and downstream biological activity. The 7‑azaindole kinase inhibitor literature documents that the C‑5 position occupies a critical hinge‑binding vector, making 5‑substitution electronically and sterically distinct from 6‑substitution [1]. Likewise, chiral pyrrolidine‑containing ligands exhibit enantiomer‑dependent binding to kinase ATP pockets, as observed for related JAK3 and ITK inhibitors [2]. Substituting with the 6‑bromo regioisomer (CAS 1001069-59-5 or 1001069-70-0) or the (2S)-enantiomer (CAS 1001069-71-1) therefore risks divergent structure‑activity relationships and irreproducible synthetic outcomes. The quantitative evidence below substantiates why procurement specifications must explicitly demand the 5‑bromo-(2R) configuration.

Quantitative Differentiation Evidence for 5-Bromo-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


Regiochemical Differentiation: 5-Bromo vs. 6-Bromo Substitution Directs Kinase Hinge-Binding Vector

In the 7‑azaindole framework, C‑5 substitution projects the bromine atom toward the kinase hinge‑region solvent‑exposed channel, whereas C‑6 substitution orients the substituent toward the ribose pocket. Crystallographic analysis of 5‑substituted 7‑azaindoles bound to JAK3 and ITK consistently shows that C‑5 substituents engage a conserved hydrophobic pocket that is sterically inaccessible to C‑6‑substituted analogues [1]. Consequently, 5‑bromo‑7‑azaindole derivatives have been prioritized over 6‑bromo isomers in multiple kinase inhibitor optimization campaigns, including the development of decernotinib (VX‑509) and CHK1 inhibitors [2]. The 5‑bromo isomer (target compound) is the only intermediate that preserves this critical hinge‑binding geometry for downstream diversification via Suzuki, Sonogashira, or Buchwald–Hartwig coupling.

Kinase inhibitor design 7-azaindole SAR regioselective cross-coupling

Stereochemical Differentiation: (R)-Pyrrolidine vs. (S)-Pyrrolidine Enantiomer Impact on Binding Affinity

Pyrrolidine‑containing kinase ligands exhibit enantiomer‑dependent binding, with the absolute configuration at the pyrrolidine α‑carbon governing the spatial orientation of the basic amine toward conserved active‑site residues (e.g., Asp or Glu in the kinase DFG motif). For the related JAK3/ITK dual inhibitor series, (R)‑pyrrolidine‑based analogues showed up to 10‑fold greater potency than the corresponding (S)‑enantiomers [1]. The target compound (CAS 1001069‑61‑9; (R)‑configuration) is therefore the enantiomer required for programs that follow the stereochemical preference established in the JAK3 and ITK inhibitor patent literature. The (S)‑enantiomer (CAS 1001069‑71‑1) is commercially available but cannot be assumed to yield identical biological results, particularly in cell‑based assays where stereochemistry influences membrane permeability and target engagement [2].

Chiral pyrrolidine SAR enantiomeric selectivity kinase inhibitor stereochemistry

Physicochemical Differentiation: Computed logP and Polar Surface Area Compared to 6-Bromo Regioisomer

Computed physicochemical descriptors differentiate the 5‑bromo isomer from its 6‑bromo counterpart, with potential implications for passive permeability and solubility. The target compound (C₁₂H₁₄BrN₃) has a calculated logP (clogP) of 2.66 and a topological polar surface area (TPSA) of 43.84 Ų . By comparison, the 6‑bromo regioisomer (CAS 1001069‑59‑5, same molecular formula and MW) exhibits subtle but measurable differences in electronic distribution due to the altered position of the electron‑withdrawing bromine relative to the pyridine nitrogen, which affects computed dipole moment and hydrogen‑bond acceptor strength [1]. These differences, while modest, can translate into distinct chromatographic retention times, solubility profiles, and passive permeability coefficients that are relevant to downstream medicinal chemistry workflows.

Physicochemical properties drug-likeness calculated logP

Synthetic Utility Differentiation: 5-Bromo Position is the Preferred Cross-Coupling Site for Kinase Inhibitor Elaboration

The 5‑bromo‑7‑azaindole scaffold has been validated as the preferred coupling partner in multiple kinase inhibitor synthetic routes, including the commercial synthesis of venetoclax intermediates, FGFR inhibitors, and TNIK inhibitors . The C‑5 bromine atom undergoes oxidative addition to Pd(0) with faster kinetics than the C‑6 bromine in 7‑azaindole systems, owing to the electron‑withdrawing effect of the adjacent pyridine nitrogen, which activates C‑5 toward cross‑coupling [1]. The target compound combines this activated 5‑bromo handle with a pre‑installed (R)‑pyrrolidine side‑chain, eliminating the need for a separate N‑alkylation or reductive amination step that would otherwise be required when starting from unsubstituted 5‑bromo‑7‑azaindole (CAS 183208‑35‑7) [1].

Suzuki coupling Sonogashira coupling building block versatility

Purity and Chiral Integrity: Commercially Available Specifications vs. Unqualified Alternatives

The target compound is commercially available with documented purity specifications that exceed those commonly reported for the (S)‑enantiomer and the 6‑bromo regioisomers. Vendor QC certificates for CAS 1001069‑61‑9 report purity of ≥95% (HPLC) and ≥98% (NLT) , with the (R)‑configuration confirmed by chiral HPLC or optical rotation measurement. In contrast, the (S)‑enantiomer (CAS 1001069‑71‑1) and the 6‑bromo‑(2R) isomer (CAS 1001069‑59‑5) are typically listed without quantitative chiral purity data, and their lower market demand results in less frequent batch QC re‑analysis [1]. This difference in analytical rigor is material for research groups that require well‑characterized starting materials for reproducible synthesis and biological assay.

Chemical purity chiral purity QC specifications

Recommended Application Scenarios for 5-Bromo-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine Based on Proven Differentiation


Kinase Inhibitor Lead Optimization Requiring C‑5 Diversification with Pre‑Installed Chiral Pyrrolidine

Research groups developing JAK3, ITK, TNIK, or CHK1 inhibitors can use this compound as a direct Suzuki or Sonogashira coupling partner to introduce aryl, heteroaryl, or alkynyl groups at the C‑5 position without additional C‑2 functionalization steps. The pre‑installed (R)‑pyrrolidine side‑chain matches the stereochemistry of clinical‑stage JAK3 inhibitors (e.g., decernotinib), enabling rapid generation of focused analog libraries with confirmed hinge‑binding geometry [1]. This application is supported by the synthetic step‑economy advantage (1–2 fewer steps) and the documented preference for C‑5 over C‑6 substitution in kinase hinge‑region engagement [2].

Chiral Building Block for Asymmetric Synthesis of CNS‑Penetrant Kinase Probes

The (R)‑pyrrolidine moiety, combined with the favorable computed physicochemical profile (clogP = 2.66, TPSA = 43.84 Ų), positions this intermediate as a suitable starting material for CNS‑penetrant kinase probes where stereochemistry influences both target engagement and off‑target selectivity [1]. The compound can be elaborated via the 5‑bromo handle to tune lipophilicity while retaining the chiral pyrrolidine anchor, which is critical for maintaining enantioselective binding to CNS kinases such as LRRK2 or JAK3 [2].

Medicinal Chemistry Programs Requiring Defined Chiral Purity for Reproducible SAR

For structure‑activity relationship (SAR) studies where stereochemical integrity must be maintained across analog series, this compound's documented ≥98% purity and confirmed (R)‑configuration provide a reproducible starting point that minimizes batch‑to‑batch variability [1]. This is particularly relevant when comparing matched molecular pairs with the (S)‑enantiomer (CAS 1001069‑71‑1), where undocumented chiral purity can confound biological readouts [2].

Process Chemistry Route Scouting for Scalable 7‑Azaindole‑Based Drug Candidates

Process development teams can evaluate this compound as a late‑stage intermediate in route‑scouting exercises, exploiting the kinetically favored C‑5 oxidative addition to Pd(0) for high‑yielding cross‑couplings. The pre‑functionalized pyrrolidine eliminates the need for chiral supercritical fluid chromatography (SFC) resolution at later stages, reducing overall cost and improving throughput in pilot‑scale campaigns [1].

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.